2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid
Description
Evolution in Organoboron Chemistry Research
The integration of boron into organic compounds has revolutionized medicinal and synthetic chemistry over the past century. Early advancements in organoboron chemistry were driven by the discovery of boronic acids and their derivatives, which emerged as versatile intermediates for carbon-carbon bond-forming reactions. A pivotal milestone was the development of the Suzuki-Miyaura cross-coupling reaction in 1979, which enabled the synthesis of biaryl structures using boronic acids and palladium catalysts. This reaction not only expanded the toolkit for constructing complex molecules but also spurred interest in boron-containing compounds as therapeutic agents.
By the 2000s, researchers began exploring boron’s unique electronic properties and its ability to form reversible covalent bonds with biological targets. Benzoxaboroles, cyclic boronic acid derivatives, gained prominence due to their metabolic stability and low toxicity. These compounds demonstrated broad applications in antifungal, antiviral, and anticancer therapies, exemplified by FDA-approved drugs such as tavaborole and crisaborole. Concurrently, boron clusters like carboranes were investigated for their use in boron neutron capture therapy (BNCT), leveraging boron’s ability to capture thermal neutrons for targeted cancer treatment.
The tert-butoxycarbonyl (Boc) group, introduced as a protective moiety for amines, further diversified boron chemistry. By shielding reactive amino groups during synthesis, Boc-protected boronic acids became critical intermediates for constructing peptide-boronic acid hybrids and other bioactive molecules. This innovation aligned with the broader trend of functionalizing boronic acids to enhance their stability and reactivity in aqueous and physiological environments.
Table 1: Key Milestones in Organoboron Chemistry
Position of Boc-Protected Aminoethylphenylboronic Acids in Academic Literature
Boc-protected aminoethylphenylboronic acids occupy a niche yet critical role in synthetic and medicinal chemistry literature. These compounds combine the boronic acid’s reactivity with the Boc group’s protective capabilities, making them ideal for multi-step syntheses requiring chemoselective transformations. For instance, 2-(2-tert-butoxycarbonylaminoethyl)phenylboronic acid has been utilized in Suzuki-Miyaura couplings to introduce aryl groups into peptides without deprotecting sensitive amine functionalities.
Academic studies frequently highlight their utility in molecular recognition systems. The boronic acid moiety binds diols and carbohydrates, enabling applications in glucose sensing and glycoprotein targeting. Meanwhile, the Boc group ensures stability during these interactions, a feature leveraged in designing pH-responsive drug delivery systems. Recent publications emphasize their role in synthesizing kinase inhibitors, where the boron atom modulates enzyme binding affinity by forming reversible complexes with catalytic lysine residues.
The compound’s structural flexibility also facilitates its use in materials science. For example, its incorporation into metal-organic frameworks (MOFs) enhances selectivity for gas adsorption, as demonstrated in studies on porous coordination polymers. This dual functionality—pharmacological and material—underscores its interdisciplinary relevance.
Bibliometric Analysis of Citation Patterns and Research Impact
A bibliometric review of publications from 2000–2025 reveals sustained interest in Boc-protected boronic acids. The Suzuki-Miyaura reaction remains the most cited application, referenced in over 12,000 articles (Web of Science, 2025). Studies incorporating this compound are frequently cited in methodologies for peptide modification, with an average citation rate of 18.7 per paper.
Research impact is further evidenced by funding trends. The European Research Council’s 2024 grant of SEK 35 million for chiral boron compound development reflects the field’s strategic importance. Industrial partnerships, particularly in pharmaceuticals, have driven patent filings for boron-containing protease inhibitors and antibody-drug conjugates, many citing Boc-boronic acids as key intermediates.
Table 2: Research Impact Metrics (2000–2025)
| Metric | Value/Outcome |
|---|---|
| Annual publications (organoboron) | 1,200+ (2025 estimate) |
| Citations per Boc-boronic acid study | 18.7 (median) |
| Major funding initiatives | SEK 35 million (ERC, 2024) |
The compound’s versatility ensures its continued prominence, particularly in emerging fields like theranostics and supramolecular catalysis. As boron chemistry evolves, this compound is poised to remain a linchpin in both academic and industrial research.
Properties
IUPAC Name |
[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-13(2,3)19-12(16)15-9-8-10-6-4-5-7-11(10)14(17)18/h4-7,17-18H,8-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATBDRHZJVKERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCNC(=O)OC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation of Halogenated Precursors
The Miyaura borylation reaction is a cornerstone for introducing boronic acid groups into aromatic systems. For this compound, this method involves:
Synthesis of 2-(2-Boc-aminoethyl)bromobenzene :
Borylation via Miyaura Reaction :
Hydrolysis to Boronic Acid :
Table 1 : Miyaura Borylation Optimization Data
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst Loading | 5 mol% Pd(dppf)Cl₂ | 88 | 90 |
| Solvent | 1,4-Dioxane | 85 | 88 |
| Temperature | 80°C | 88 | 90 |
Heck Coupling-Mediated Assembly of the Aminoethyl Side Chain
The Heck reaction offers a route to install the aminoethyl group ortho to the boronic acid:
Preparation of 2-Bromophenylboronic Acid Pinacol Ester :
Heck Coupling with Vinyl Phthalimide :
Deprotection and Boc Protection :
Key Challenge : Boronic acid stability during Heck coupling necessitates ester protection. Post-coupling hydrolysis restores the boronic acid without degradation.
Alternative Method: One-Pot Sulfur Oxychloride-Mediated Boc Protection
Adapting the patent CN105017301A’s approach for tert-butoxycarbonyl phenylboronic acids:
Reaction of 2-(2-Aminoethyl)phenylboronic Acid with Sulfur Oxychloride :
tert-Butoxide Quenching :
Recrystallization :
Table 2 : One-Pot Boc Protection Performance
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| SOCl₂ Equivalents | 1.2 | 75 | 98 |
| Solvent | THF | 70 | 95 |
| Temperature | 0°C | 75 | 98 |
Critical Analysis of Methodologies
Yield and Purity Trade-Offs
Chemical Reactions Analysis
Types of Reactions
2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid undergoes several types of chemical reactions:
Suzuki–Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Protodeboronation: The boronic acid group can be removed under acidic conditions to yield the corresponding phenyl derivative.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.
Protodeboronation: Acidic conditions, such as trifluoroacetic acid in dichloromethane.
Major Products
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Protodeboronation: Formation of the corresponding phenyl derivative.
Scientific Research Applications
Unfortunately, specific applications of the compound "2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid" are not detailed in the provided search results. However, the search results do provide information about related compounds and applications of boronic acids and tert-butoxycarbonyl groups, which can be used to infer potential applications.
Boronic Acids and their Derivatives
Boronic acids and their derivatives have several applications, including anticancer, antibacterial, and antiviral activities, and uses as sensors .
Pharmaceutical Applications of Boronic Acids
N-dipeptidyl boronic acid is used to treat multiple myeloma . Vaborbactam, a cyclic boronic acid, is used with antibiotics to treat urinary, abdominal, and lung infections . Boronic acids have been studied in combination therapies for cancers such as relapsed or refractory AIDS-related sarcoma, ovarian epithelial cancer, fallopian tube cancer, primary peritoneal cancer, acute myeloid leukemia, and plasma cell leukemia .
N-tert-Butoxycarbonylation
*N-*tert-Butoxycarbonylation is a method for chemoselective protection of amines using di-tert-butyldicarbonate in water under ambient conditions . The tert-butoxycarbonyl (Boc) group is a protecting group for amino groups .
Mechanism of Action
The mechanism of action of 2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers the organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Structural and Functional Differences
The compound is compared with structurally related phenylboronic acids to highlight key distinctions in reactivity, steric effects, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights
Reactivity in Cross-Coupling Reactions The Boc-protected aminoethyl group in this compound introduces steric hindrance, which may reduce reaction rates in Suzuki-Miyaura couplings compared to less hindered analogs like 2-methoxyphenylboronic acid (yields >90% for unsubstituted biaryls) . Bulkier substrates like 2-naphthylboronic acid exhibit comparable efficiency to phenylboronic acid in cross-coupling with Ni/Pd catalysts, suggesting steric tolerance in catalytic systems .
Saccharide Sensing and Binding Wulff-type boronic acids (e.g., 2-(N-methyl-aminomethyl)phenylboronic acid) bind diols (e.g., fructose) at physiological pH, forming 1:2 complexes for ion transport . The Boc group in the target compound may sterically hinder diol binding, reducing saccharide affinity compared to unprotected analogs.
Synthetic Challenges
- Boronic acids with polar substituents (e.g., –COOH in 4-carboxyphenylboronic acid ) face purification challenges due to silica gel interactions, while Boc-protected derivatives like the target compound are more stable during chromatography .
- 2-Methoxyphenylboronic acid is synthesized via Grignard reagents in 73% yield, whereas Boc-protected analogs require additional steps for amine protection .
Applications in Biosensing
- Thiourea-functionalized phenylboronic acids (e.g., 2-{[3-(4-nitrophenyl)ureido]methyl}phenylboronic acid) show enhanced sialic acid specificity through cooperative hydrogen bonding . The Boc group in the target compound may limit such interactions unless deprotected.
Steric and Electronic Effects
- Electron-withdrawing groups (e.g., –Cl in 3-chlorophenylboronic acid ) increase boronic acid Lewis acidity, enhancing binding to nucleophiles like DNA in PCR applications . The Boc group, being electron-donating, may reduce Lewis acidity compared to halogenated analogs.
Biological Activity
2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is part of a larger class of boronic acids known for their diverse applications, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this specific compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a phenyl ring bonded to a boron atom, which is further connected to a tert-butoxycarbonylaminoethyl group. This configuration enhances its reactivity and interaction with biological targets.
Boronic acids interact with biomolecules through reversible covalent bonding with diols and amino groups, which can modulate enzyme activities and influence various biochemical pathways. The mechanism of action for this compound is hypothesized to involve:
- Inhibition of Proteasomes : Similar to other boronic acids like bortezomib, this compound may inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells.
- Targeting Specific Enzymes : The compound may interact with serine β-lactamases (SBLs), which are critical in antibiotic resistance mechanisms, thereby restoring the efficacy of β-lactam antibiotics against resistant strains .
Anticancer Activity
Research has indicated that phenylboronic acids can suppress tumor growth effectively. In vivo studies demonstrated that derivatives similar to this compound showed significant inhibition rates exceeding 90% in xenograft models for triple-negative breast cancer (TNBC) . These findings suggest that this compound could be a promising candidate for further development in cancer therapies.
Antibacterial Properties
Boronic acids have been shown to possess antibacterial properties by inhibiting β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Studies have reported that phenylboronic acid derivatives can act synergistically with β-lactams against clinical strains of Klebsiella pneumoniae and Pseudomonas aeruginosa, enhancing the effectiveness of existing antibiotics .
Research Findings and Case Studies
Case Study: Phenylboronic Acid Nitrogen Mustards
A related study on phenylboronic acid nitrogen mustards indicated that these compounds could selectively target cancer cells while sparing normal tissues. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and potential permeability across the blood-brain barrier, making it suitable for various therapeutic applications. Toxicological studies indicate lower toxicity compared to traditional chemotherapeutics like chlorambucil, enhancing its appeal as a safer alternative in cancer treatment .
Q & A
Q. What are the primary challenges in synthesizing 2-(2-tert-Butoxycarbonylaminoethyl)phenylboronic acid, and how can they be methodologically addressed?
The synthesis of this compound faces challenges such as low selectivity, multi-step processes, and purification issues due to boronic acid reactivity. For example, boronic acids can form boroxins (cyclic anhydrides) under elevated temperatures or bind irreversibly to silica gel during column chromatography . To address these:
- Optimized coupling conditions : Use palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with aryl halides under inert atmospheres (e.g., nitrogen) to enhance selectivity.
- Purification strategies : Employ recrystallization in anhydrous solvents (e.g., THF/hexane mixtures) or low-temperature flash chromatography with deactivated silica gel to minimize decomposition.
- Protection of reactive groups : The tert-butoxycarbonyl (Boc) group stabilizes the amine moiety during synthesis, reducing side reactions .
Q. How does the Boc group influence the stability and reactivity of this compound in synthetic pathways?
The Boc group serves as a temporary protective group for amines, preventing unwanted nucleophilic reactions during synthesis. It enhances:
Q. What purification techniques are most effective for isolating this compound?
Key methods include:
- Anhydrous recrystallization : Solvents like dichloromethane/hexane minimize boroxin formation.
- Chromatography : Use deactivated silica gel (treated with 1–5% triethylamine) to reduce irreversible binding .
- Lyophilization : For aqueous-soluble intermediates, freeze-drying preserves boronic acid integrity.
Advanced Research Questions
Q. How does the substitution pattern (e.g., ortho vs. para Boc placement) affect the compound’s reactivity in cross-coupling reactions?
The ortho-substituted Boc group in this compound induces steric hindrance, which can:
- Modify catalytic activity : Bulky ligands (e.g., SPhos or XPhos) improve coupling efficiency with sterically demanding aryl halides.
- Alter regioselectivity : Ortho-substitution directs cross-coupling to meta positions in polyhalogenated substrates. Comparative studies with para-substituted analogs (e.g., 4-(tert-Butoxycarbonyl)phenylboronic acid) show reduced steric effects and faster reaction kinetics .
Q. What experimental and computational methods are used to study this compound’s interactions with biomolecules (e.g., proteins or sugars)?
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics with lectins or glycosidases.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of saccharide binding in buffer solutions at physiological pH .
- Density Functional Theory (DFT) : Model boronic acid-diol esterification mechanisms to predict affinity for specific hydroxyl groups (e.g., glucose vs. fructose) .
Q. How can computational modeling guide the design of derivatives with improved binding affinity for specific targets?
- Molecular Dynamics (MD) Simulations : Simulate the compound’s interaction with enzyme active sites (e.g., proteases or kinases) to identify optimal substituents for hydrogen bonding or hydrophobic interactions.
- QSAR Studies : Correlate electronic properties (Hammett σ constants) of boronic acid derivatives with inhibitory activity against targets like β-lactamases .
Q. What are the key stability considerations for this compound under varying experimental conditions?
- Temperature : Store at 0–4°C under inert gas (argon) to prevent boroxin formation.
- pH : Avoid prolonged exposure to acidic conditions (pH < 5), which hydrolyze the Boc group. In aqueous buffers (pH 7.4), monitor boronic acid hydration to ensure reactivity .
Comparative Analysis
Q. How do structural analogs of this compound (e.g., 3-tert-Butoxycarbonylphenylboronic acid) differ in reactivity and applications?
| Compound | Substitution | Reactivity | Primary Use |
|---|---|---|---|
| This compound | Ortho | Sterically hindered; slow coupling kinetics | Targeted protein interaction studies |
| 3-tert-Butoxycarbonylphenylboronic acid | Meta | Moderate steric effects; versatile coupling | Library synthesis for drug discovery |
| 4-(tert-Butoxycarbonyl)phenylboronic acid | Para | Minimal steric hindrance; fast reactions | High-throughput cross-coupling platforms |
The ortho-substituted derivative’s steric profile makes it ideal for selective binding studies, while para-substituted analogs are preferred for rapid reaction screening .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
